

Section 1: Commercial Availability and Key Suppliers

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Compound of Interest

Compound Name: 1-Tridecyne

Cat. No.: B1583326

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1-Tridecyne is readily available from several major chemical suppliers, typically offered in research-grade purities. It is primarily sold in small quantities suitable for laboratory-scale synthesis. The procurement process involves identifying a reliable supplier that can provide the required purity and quantity with appropriate documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

When selecting a supplier, researchers should consider factors beyond price, including stock availability, shipping times, and the supplier's quality assurance standards. The following table summarizes prominent commercial sources for **1-Tridecyne**.

Supplier	Brand(s)	Typical Purity	Available Quantities
Thermo Fisher Scientific	Thermo Scientific Chemicals (formerly Alfa Aesar)	97%	1 g, 5 g[4][5][6]
LabSolutions	-	95%	1 g, 5 g[7]
CymitQuimica	Biosynth	Min. 95%	5 g (Note: Listed as discontinued, but inquiries for similar products are possible) [8]
Aladdin Scientific	-	95%	Inquire for quantities[9]
Various Online Marketplaces	Multiple	Min. 95%	1 g[10]

Note: Prices and availability are subject to change. Researchers should consult the suppliers' websites for the most current information.

Section 2: Quality Control and Analytical Verification

Ensuring the identity and purity of starting materials like **1-Tridecyne** is paramount for the reproducibility and success of synthetic protocols. Impurities can lead to unintended side reactions, lower yields, and complications in the purification of target compounds. While suppliers provide a Certificate of Analysis, independent verification is a cornerstone of good laboratory practice.

Common Analytical Techniques:

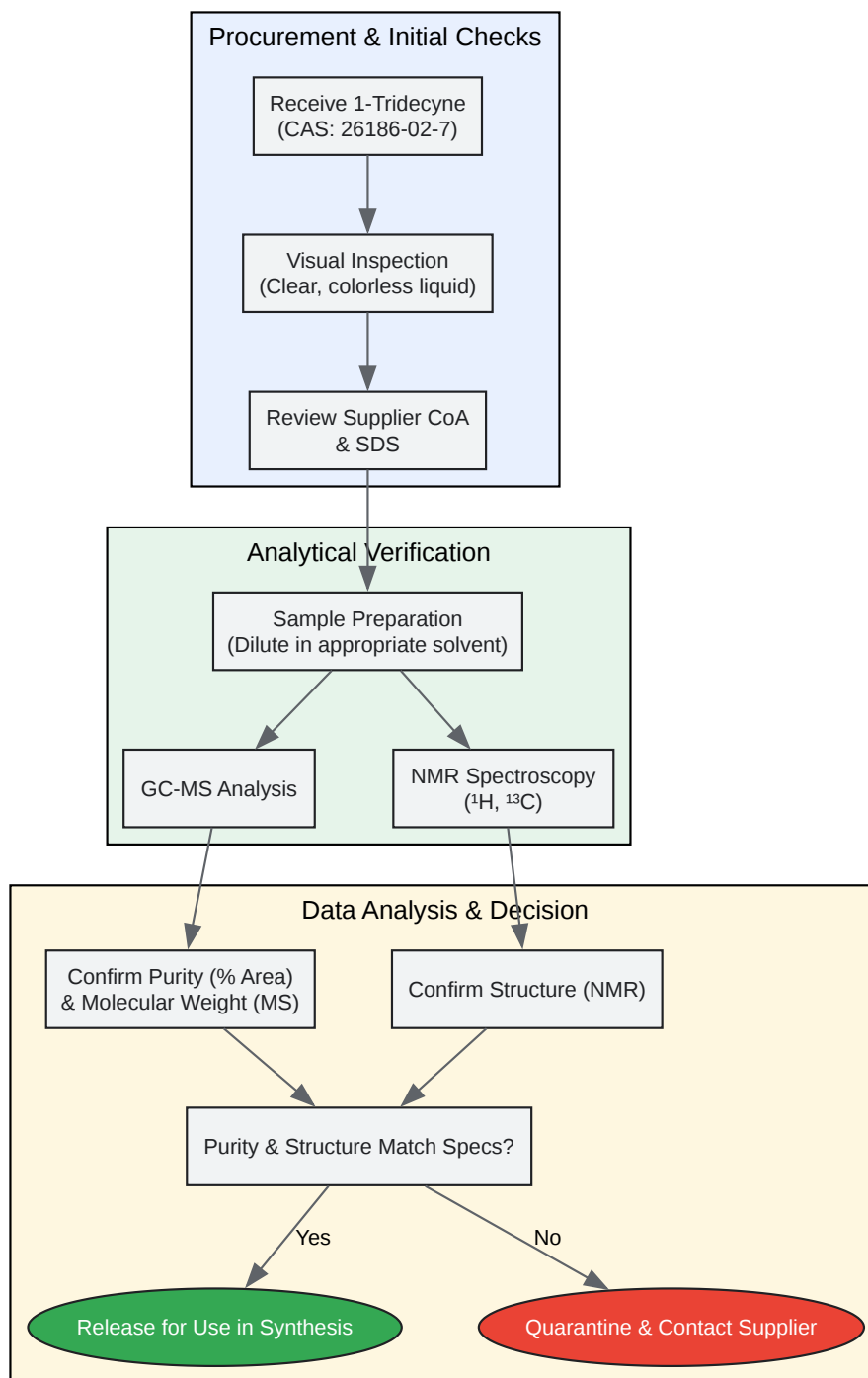
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the molecular structure. The ^1H NMR spectrum of **1-Tridecyne** will characteristically show a triplet for the terminal alkyne proton ($\text{C}\equiv\text{C}-\text{H}$) and distinct signals for the adjacent methylene group.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The gas chromatogram indicates the percentage of the main component versus any volatile impurities, while the mass spectrum provides the molecular ion peak corresponding to **1-Tridecyne**'s molecular weight (180.33 g/mol).[\[1\]](#)[\[7\]](#)[\[10\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For **1-Tridecyne**, characteristic peaks include a sharp absorption around 3300 cm^{-1} for the $\equiv\text{C-H}$ stretch and another absorption around 2120 cm^{-1} for the $\text{C}\equiv\text{C}$ triple bond stretch.[\[1\]](#)

Illustrative QC Workflow

The following diagram outlines a typical workflow for the quality control verification of a newly acquired batch of **1-Tridecyne**.

Figure 1: Quality Control Workflow for 1-Tridecyne

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Caption: A typical workflow for verifying the identity and purity of **1-Tridecyne** upon receipt.

Generalized Protocol: Purity Assessment by GC-MS

- Preparation: Prepare a dilute solution of **1-Tridecyne** (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
- Injection: Inject 1 μ L of the solution into the GC-MS instrument.
- Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min) to separate the components by boiling point.
- Mass Spectrometry: As components elute from the GC column, they are ionized (typically by electron ionization) and analyzed by the mass spectrometer.
- Analysis:
 - Integrate the peaks in the resulting chromatogram to determine the relative area percentage of **1-Tridecyne**, which corresponds to its purity.
 - Analyze the mass spectrum of the main peak to confirm the presence of the molecular ion ($[M]^+$) at $m/z \approx 180.3$, consistent with the molecular formula $C_{13}H_{24}$.[\[1\]](#)

Section 3: Handling, Storage, and Safety

Proper handling and storage are crucial due to the chemical properties of terminal alkynes. **1-Tridecyne** is a combustible liquid and requires specific precautions.[\[7\]](#)[\[11\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[4\]](#)[\[6\]](#) Keep away from oxidizing agents, heat, sparks, and open flames.[\[4\]](#)[\[12\]](#) Storage at room temperature is generally acceptable.[\[7\]](#)[\[10\]](#)
- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes.[\[13\]](#)
- Safety: **1-Tridecyne** is classified as a flammable liquid.[\[1\]](#) In case of fire, use carbon dioxide, dry chemical powder, or foam for extinction.[\[11\]](#)[\[12\]](#) It is not miscible with water.[\[4\]](#)[\[6\]](#)

Section 4: Applications in Research and Drug Development

The synthetic value of **1-Tridecyne** lies in the high reactivity of its terminal alkyne functionality. This group can be easily deprotonated to form a potent acetylide nucleophile, which is a powerful tool for building larger, more complex molecules.[\[14\]](#)[\[15\]](#)

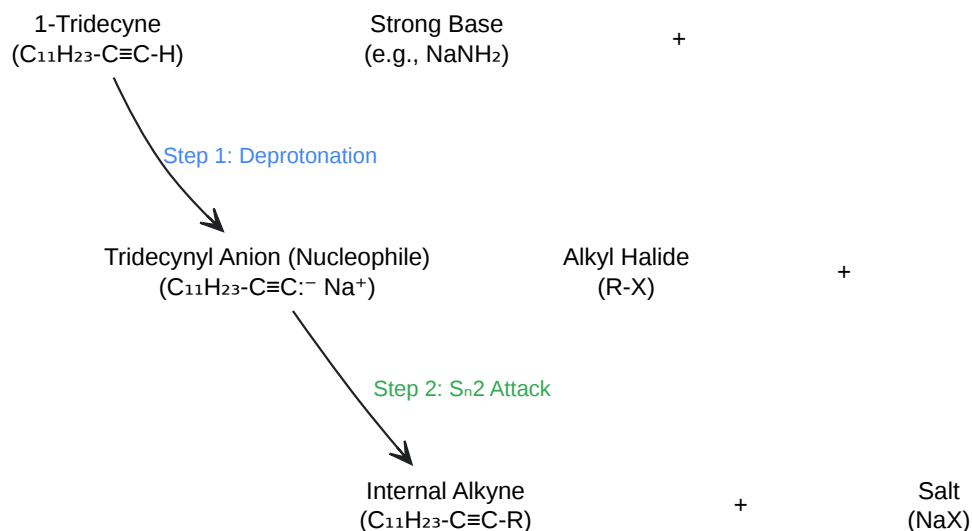
Key Synthetic Transformations:

- **Carbon Chain Elongation:** The terminal proton of **1-Tridecyne** is acidic ($\text{pK}_a \approx 25$) relative to alkanes and alkenes.[\[14\]](#) It can be selectively removed by a strong base (e.g., sodium amide, NaNH_2) to generate a tridecynyl anion. This anion is an excellent nucleophile that readily participates in $\text{S}_\text{N}2$ reactions with primary alkyl halides, forming a new carbon-carbon bond and extending the carbon skeleton.[\[14\]](#) This is a fundamental strategy for synthesizing more complex lipids or long-chain functionalized molecules.
- **Intermediate in Complex Syntheses:** It finds application in the synthesis of unsaturated fatty acids and is used in the stereoselective synthesis of d-erythro- and l-threo-sphinganine.[\[4\]](#) [\[6\]](#) These sphingoid bases are precursors to complex lipids involved in crucial cellular signaling pathways, making them relevant targets in drug discovery.
- **Click Chemistry:** Terminal alkynes like **1-Tridecyne** are key components in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction allows for the efficient and highly specific formation of a stable triazole ring by linking the alkyne to an azide-functionalized molecule.[\[16\]](#) This biocompatible reaction is widely used in drug development, bioconjugation, and materials science to link different molecular fragments.

Reaction Diagram: C-C Bond Formation

The following diagram illustrates the two-step process of deprotonating **1-Tridecyne** and using the resulting acetylide as a nucleophile in an $\text{S}_\text{N}2$ reaction.

Figure 2: C-C Bond Formation using 1-Tridecyne



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Caption: A schematic of a fundamental two-step synthetic application of **1-Tridecyne**.

Conclusion

1-Tridecyne is an accessible and valuable reagent for researchers engaged in organic synthesis, particularly within the fields of lipid chemistry, materials science, and drug development. Its commercial availability from reputable suppliers in high purity allows for its direct integration into multi-step synthetic pathways. By adhering to rigorous quality control, safe handling protocols, and leveraging the unique reactivity of the terminal alkyne, scientists can effectively utilize **1-Tridecyne** to construct complex molecular targets and advance their research objectives.

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